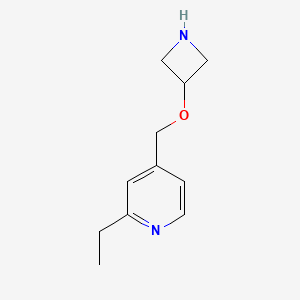
4-(Azetidin-3-yloxymethyl)-2-ethylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Azetidin-3-yloxymethyl)-2-ethylpyridine is a heterocyclic compound that features both azetidine and pyridine rings. The presence of these rings imparts unique chemical and biological properties to the compound, making it of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Azetidin-3-yloxymethyl)-2-ethylpyridine typically involves the reaction of azetidine derivatives with pyridine derivatives under specific conditions. One common method involves the aza-Michael addition of azetidine to a pyridine derivative, followed by further functionalization to introduce the ethyl group .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 4-(Azetidin-3-yloxymethyl)-2-ethylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the pyridine ring or the azetidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve halogenating agents or nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
4-(Azetidin-3-yloxymethyl)-2-ethylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound can be used in the development of new materials with specialized properties.
Mechanism of Action
The mechanism of action of 4-(Azetidin-3-yloxymethyl)-2-ethylpyridine involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, modulating their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
4-(Azetidin-3-yloxymethyl)-2-ethyl-1,3-thiazole: This compound features a thiazole ring instead of a pyridine ring.
3-(Prop-1-en-2-yl)azetidin-2-one: This compound has a similar azetidine ring but different substituents.
Uniqueness: 4-(Azetidin-3-yloxymethyl)-2-ethylpyridine is unique due to the combination of azetidine and pyridine rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H16N2O |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
4-(azetidin-3-yloxymethyl)-2-ethylpyridine |
InChI |
InChI=1S/C11H16N2O/c1-2-10-5-9(3-4-13-10)8-14-11-6-12-7-11/h3-5,11-12H,2,6-8H2,1H3 |
InChI Key |
WCHCDAGDROTUAP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=CC(=C1)COC2CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















